2-Cyano-3-[(3,4-dimethoxyphenethyl)amino]-2-butenamide
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Overview
Description
2-Cyano-3-[(3,4-dimethoxyphenethyl)amino]-2-butenamide is a chemical compound with the molecular formula C15H19N3O3 and a molecular weight of 289.33 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of 2-Cyano-3-[(3,4-dimethoxyphenethyl)amino]-2-butenamide can be analyzed using various computational methods. For example, a similar compound, 2-cyano-3-[4(diphenylamino)phenyl] acrylic acid, was studied using DFT (B3LYP) and HF methods, with the basic sets 6-31G(d,p) and 6-311G(d,p) .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Cyano-3-[(3,4-dimethoxyphenethyl)amino]-2-butenamide can be analyzed using various computational methods. For example, a similar compound, 2-cyano-3-[4(diphenylamino)phenyl] acrylic acid, was studied for its optoelectronic properties .Scientific Research Applications
Anticancer Activity
This compound has shown promise in the field of oncology. It has been found to inhibit topoisomerase, an enzyme crucial for DNA replication and cell division in cancer cells . This inhibition can lead to the death of rapidly dividing cancer cells, making it a potential candidate for anticancer drug development.
Antifungal Properties
The compound also exhibits antifungal activity, particularly against Candida species . It has been shown to interact with the active site of CYP51, a key enzyme in fungal cell membrane synthesis. This interaction can disrupt the growth and proliferation of fungal cells, suggesting its use as an antifungal agent.
Synthesis of 2-Amino-3-cyano-4H-chromenes
2-Cyano-3-[(3,4-dimethoxyphenethyl)amino]-2-butenamide can be used in the synthesis of 2-amino-3-cyano-4H-chromenes . These chromenes are valuable intermediates in organic chemistry and can be used to create a variety of pharmacologically active compounds.
Multicomponent Tandem Oxidation Process
The compound serves as a precursor in a novel base-metal multifunctional catalyst system for the synthesis of 2-amino-3-cyano-4H-chromenes via a multicomponent tandem oxidation process . This process is significant for its high atom economy and reduction in waste production.
Enantioselective Synthesis
It can be utilized in enantioselective synthesis processes to produce chiral molecules . Chiral molecules are essential in the pharmaceutical industry as they can lead to drugs with improved efficacy and reduced side effects.
Analytical Chemistry
In analytical chemistry, this compound can be used as a reagent to detect the presence of other substances through specific reactions that result in measurable changes . This application is crucial for quality control and research in various chemical industries.
Future Directions
The future directions for the study of 2-Cyano-3-[(3,4-dimethoxyphenethyl)amino]-2-butenamide could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological activities could be explored further .
properties
IUPAC Name |
(Z)-2-cyano-3-[2-(3,4-dimethoxyphenyl)ethylamino]but-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-10(12(9-16)15(17)19)18-7-6-11-4-5-13(20-2)14(8-11)21-3/h4-5,8,18H,6-7H2,1-3H3,(H2,17,19)/b12-10- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRAEIPXFOMMSM-BENRWUELSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)N)NCCC1=CC(=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C#N)/C(=O)N)/NCCC1=CC(=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-3-[(3,4-dimethoxyphenethyl)amino]-2-butenamide |
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